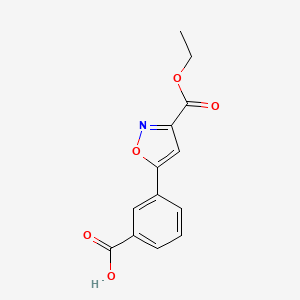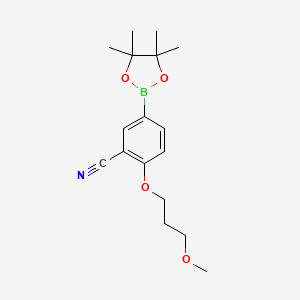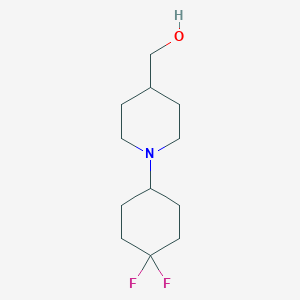
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a difluorocyclohexyl group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorocyclohexyl Group: This step involves the substitution of a cyclohexyl group with fluorine atoms, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methanol Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The methanol group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms in the difluorocyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor interactions.
Mécanisme D'action
The mechanism of action of (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group enhances the compound’s binding affinity and specificity, while the piperidine ring facilitates its interaction with biological molecules. The methanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
- (1-(4-Fluorocyclohexyl)piperidin-4-yl)methanol
- (1-(4,4-Dichlorocyclohexyl)piperidin-4-yl)methanol
- (1-(4,4-Dimethylcyclohexyl)piperidin-4-yl)methanol
Comparison:
- Binding Affinity: The presence of fluorine atoms in (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol enhances its binding affinity compared to its mono-fluorinated or non-fluorinated analogs.
- Chemical Stability: The difluorocyclohexyl group provides greater chemical stability, making the compound more resistant to metabolic degradation.
- Biological Activity: The unique combination of the difluorocyclohexyl group and the piperidine ring results in distinct biological activities, making it a valuable compound for drug development and other applications.
Propriétés
Formule moléculaire |
C12H21F2NO |
|---|---|
Poids moléculaire |
233.30 g/mol |
Nom IUPAC |
[1-(4,4-difluorocyclohexyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H21F2NO/c13-12(14)5-1-11(2-6-12)15-7-3-10(9-16)4-8-15/h10-11,16H,1-9H2 |
Clé InChI |
UCCIMDNMMIGZGA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N2CCC(CC2)CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


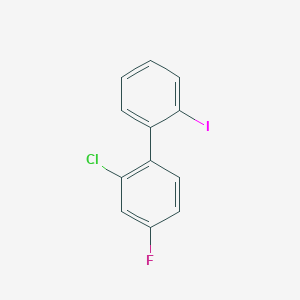
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)

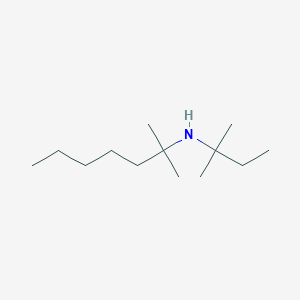
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)

![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
